(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide is a compound that features a sulfinamide functional group This compound is notable for its unique structural characteristics, which include a tert-butyl group and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 2,2-dimethylbutanal with 2-methylpropane-2-sulfinamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfides, and substituted sulfinamides, depending on the specific reaction and conditions employed.
Scientific Research Applications
(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide exerts its effects involves interactions with specific molecular targets. The sulfinamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that alter their activity. The pathways involved in these interactions are often studied to understand the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-2-methylpropane-2-sulfinamide: Similar in structure but lacks the 2,2-dimethylbutylidene group.
N-(2,2-Dimethylpropylidene)-2-methylpropane-2-sulfinamide: Similar but with a different alkylidene group.
Uniqueness
(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of both the 2,2-dimethylbutylidene and sulfinamide groups. This combination imparts distinct reactivity and properties that are not observed in other similar compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(NE)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NOS/c1-7-10(5,6)8-11-13(12)9(2,3)4/h8H,7H2,1-6H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTZVHFMPABYQN-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C=NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)/C=N/S(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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